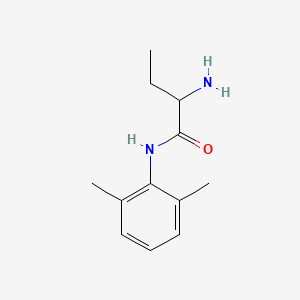

2-amino-N-(2,6-dimethylphenyl)butanamide

CAS No.:

Cat. No.: VC1854099

Molecular Formula: C12H18N2O

Molecular Weight: 206.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H18N2O |

|---|---|

| Molecular Weight | 206.28 g/mol |

| IUPAC Name | 2-amino-N-(2,6-dimethylphenyl)butanamide |

| Standard InChI | InChI=1S/C12H18N2O/c1-4-10(13)12(15)14-11-8(2)6-5-7-9(11)3/h5-7,10H,4,13H2,1-3H3,(H,14,15) |

| Standard InChI Key | BKIOLJSGLVWVCP-UHFFFAOYSA-N |

| SMILES | CCC(C(=O)NC1=C(C=CC=C1C)C)N |

| Canonical SMILES | CCC(C(=O)NC1=C(C=CC=C1C)C)N |

Introduction

Structural Characteristics and Identification

2-Amino-N-(2,6-dimethylphenyl)butanamide, also known as 2-amino-2',6'-butyroxylidide, is classified as an alpha amino acid amide within the broader category of carboxylic acids and derivatives. It features a butanamide backbone with an amino group at the 2-position and a 2,6-dimethylphenyl group attached to the nitrogen atom of the amide functionality . The compound is registered under CAS number 59359-46-5 and is represented in chemical databases such as PubChem (CID: 10420533) .

Structural Identifiers

The compound can be uniquely identified through several standardized chemical identifiers:

| Identifier Type | Value |

|---|---|

| IUPAC Name | 2-amino-N-(2,6-dimethylphenyl)butanamide |

| InChIKey | BKIOLJSGLVWVCP-UHFFFAOYSA-N |

| SMILES | CCC(N)C(=O)Nc1c(C)cccc1C |

| Molecular Formula | C₁₂H₁₈N₂O |

| CAS Number | 59359-46-5 |

The structure contains one unspecified atom stereocenter at the 2-position of the butanamide chain, which can lead to potential stereoisomers with different biological activities .

Physicochemical Properties

The physicochemical properties of 2-amino-N-(2,6-dimethylphenyl)butanamide are crucial for understanding its behavior in biological systems and its potential pharmaceutical applications.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 206.28 g/mol |

| Exact Molecular Mass | 206.14204 g/mol |

| Isotopic Mass | 206.141913202 g/mol |

| Heavy Atom Count | 15 |

| Complexity | 208 |

| Topological Polar Surface Area | 55.1 Ų |

| Log₁₀ Partition (octanol/water) | 0.84 |

These physical properties indicate a compound with moderate lipophilicity and membrane permeability potential, suggesting its ability to cross biological barriers such as the blood-brain barrier .

Molecular Characteristics

The molecular structure of 2-amino-N-(2,6-dimethylphenyl)butanamide features:

| Characteristic | Value |

|---|---|

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 3 |

| Unspecified Atom Stereocenter Count | 1 |

These characteristics suggest the compound has moderate conformational flexibility and hydrogen-bonding capabilities, which could influence its interactions with biological receptors .

Biological Activities and Applications

Although direct biological activity data for 2-amino-N-(2,6-dimethylphenyl)butanamide is limited in the provided search results, insights can be gained from the activities of structurally related compounds.

Anticonvulsant Activity

Structurally related compounds have been investigated for anticonvulsant properties. For example, a series of pharmacophoric hybrids of ameltolide-γ-aminobutyric acid (GABA)-amides were designed, synthesized, and evaluated for their anticonvulsant and neurotoxic properties. These compounds were tested using intraperitoneal maximal electroshock-induced seizure (MES), subcutaneous pentylenetetrazole (scPTZ), and subcutaneous picrotoxin (scPIC)-induced seizure threshold tests .

Local Anesthetic Properties

The structural similarity to compounds like etidocaine (N-(2,6-dimethylphenyl)-2-[ethyl(propyl)amino]butanamide), a known local anesthetic, suggests potential anesthetic applications for 2-amino-N-(2,6-dimethylphenyl)butanamide .

Structure-Activity Relationships

Understanding the relationship between structure and activity provides insights into the functional significance of various molecular components and guides the development of derivatives with enhanced properties.

Comparative Analysis with Related Compounds

Structural Features and Activity Implications

The 2,6-dimethylphenyl group is common to several compounds with local anesthetic or anticonvulsant activities, suggesting its importance for receptor binding or membrane interaction. The presence of the amino group at the 2-position distinguishes 2-amino-N-(2,6-dimethylphenyl)butanamide from simpler analogs and may contribute to its potential pharmacological properties through hydrogen bonding or acid-base interactions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume